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molecular formula C10H14N4 B8799075 3-Pyridinecarbonitrile, 6-[(2-amino-2-methylpropyl)amino]-

3-Pyridinecarbonitrile, 6-[(2-amino-2-methylpropyl)amino]-

Cat. No. B8799075
M. Wt: 190.25 g/mol
InChI Key: ZANZZGIJBOGMOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637546B2

Procedure details

A mixture of 1,2-diamino-2-methylpropane (3.14 ml, 30 mmol), and 6-chloronicotinonitrile (2.77 g, 20 mmol) were heated to 120° C. for 2 days. The reaction mixture was filtered, and the inorganic salt was rinsed with EtOAc. The filterate was concentrated under reduced pressure to provide the titled compound as a pale yellow solid. MS (DCI) m/z 191 (M+H)+.
Quantity
3.14 mL
Type
reactant
Reaction Step One
Quantity
2.77 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([NH2:6])([CH3:5])[CH3:4].Cl[C:8]1[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[CH:10][N:9]=1>>[NH2:6][C:3]([CH3:5])([CH3:4])[CH2:2][NH:1][C:8]1[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[CH:10][N:9]=1

Inputs

Step One
Name
Quantity
3.14 mL
Type
reactant
Smiles
NCC(C)(C)N
Name
Quantity
2.77 g
Type
reactant
Smiles
ClC1=NC=C(C#N)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the inorganic salt was rinsed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The filterate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC(CNC1=NC=C(C#N)C=C1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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